Domperidone Impurity F

Vue d'ensemble

Description

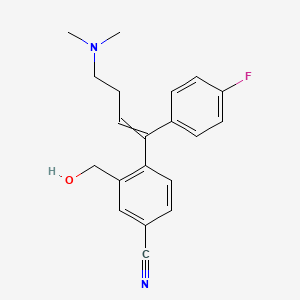

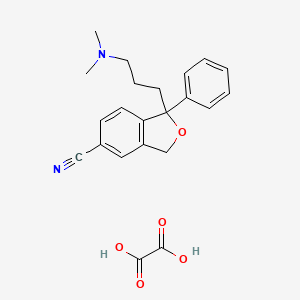

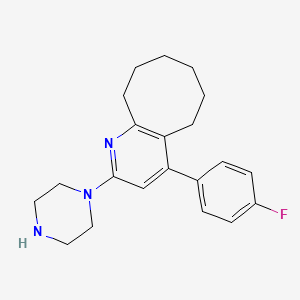

Domperidone Impurity F, also known as 1,3-Bis [3- [4- (5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one, is a derivative of Domperidone . It is a white to yellow solid .

Synthesis Analysis

Domperidone can be synthesized from the coupling reaction of two benzimidazolone derivatives . Intermediate 1 can be prepared by two synthetic routes: the cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane, and the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization . Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine followed by reduction and cyclization, which is similar to the synthetic route of intermediate 1 .Molecular Structure Analysis

The molecular formula of this compound is C37H42Cl2N8O3 . The structure of this compound can be represented as 1,3-Bis [3- [4- (5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one .Chemical Reactions Analysis

The synthetic strategies, synthetic routes, and reaction processes of Domperidone have been summarized in detail . The synthetic methodologies provide insights for the development of new strategies to prepare Domperidone .Physical and Chemical Properties Analysis

This compound is a white to yellow solid . Its molecular weight is 717.7 g/mol .Applications De Recherche Scientifique

Identification of Impurities in Domperidone Products : A study found impurities in both Domperidone raw materials and tablets, with two impurities identified in the raw materials and three in the tablets (Y. Bo, 2013).

Corrosion Inhibition Properties : Domperidone exhibited significant corrosion inhibition properties for copper in NaCl solution, functioning as an anodic inhibitor and demonstrating high inhibition efficiency (Wang et al., 2014).

3D Printed Tablets for Drug Delivery : Domperidone was used in a study to explore the feasibility of using fused deposition modeling 3D printing for creating intragastric floating sustained release tablets, enhancing its oral bioavailability (Chai et al., 2017).

Pharmacology and Clinical Applications : Domperidone acts as an antiemetic and prokinetic agent with a high safety profile for long-term administration, widely used for treating gastroparesis and chronic nausea and vomiting (Reddymasu et al., 2007).

Charge Transfer Complexes in Pharmaceuticals : Research on the synthesis and characterization of charge transfer complexes formed between Domperidone and various organic π-acceptors showed that these complexes have organized, uniform microstructures in the nanometer range (Al-Saif et al., 2019).

Estimation of Impurities in Pharmaceutical Formulations : A study developed a liquid chromatographic method for quantifying impurities in Omeprazole and Domperidone capsules, indicating its utility in assessing drug purity and stability (Seshadri et al., 2012).

Domperidone Nanocrystals for Enhanced Bioavailability : Research indicated that Domperidone nanocrystals, prepared using a low-energy antisolvent precipitation method, showed enhanced dissolution rate and bioavailability compared to unprocessed drug substance (Ndlovu et al., 2018).

Quality Comparison of Domperidone Tablets : A study compared the quality of Domperidone tablets produced by different factories, assessing various parameters like dissolubility and impurity content (Dakui, 2003).

Screening in Wastewater : Domperidone has been found in wastewater, leading to environmental concerns. A sensitive method was developed for its analysis in wastewater samples (Ali et al., 2006).

Transdermal Patches Development : A study focused on developing transdermal delivery systems for Domperidone, demonstrating effective drug release and permeation through rat skin (Madishetti et al., 2010).

Mécanisme D'action

Target of Action

Domperidone Impurity F, like Domperidone, is a powerful peripheral dopamine receptor antagonist . It primarily targets dopamine D2 and D3 receptors . These receptors play a crucial role in transmitting signals in the brain that control movement and behavior.

Mode of Action

This compound interacts with its targets, the dopamine receptors, by blocking their activity . This blocking action prevents dopamine, a neurotransmitter, from binding to the receptors, thereby altering the transmission of signals in the brain.

Biochemical Pathways

The biochemical pathways affected by this compound are related to its antagonistic effect on dopamine receptors . By blocking these receptors, it can influence various physiological processes, including the regulation of movement and behavior.

Pharmacokinetics

It’s reasonable to assume that it may share similar adme (absorption, distribution, metabolism, and excretion) properties with domperidone, given their structural similarities . These properties can significantly impact the bioavailability of the compound, determining how much of it reaches the target site to exert its effects.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of Domperidone, given their structural similarities and shared target of action . As a dopamine receptor antagonist, it can help regulate the motility of gastric and small intestinal smooth muscle and has antiemetic activity .

Safety and Hazards

Orientations Futures

Understanding the advantages and drawbacks of these synthetic methodologies would provide insights for the development of new strategies to prepare Domperidone . Moreover, the methods used to synthesize Domperidone can provide alternative approaches in the preparation of drugs or compounds with similar structure .

Analyse Biochimique

Biochemical Properties

Domperidone Impurity F plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP3A4, which is involved in the metabolism of many drugs. The interaction between this compound and CYP3A4 can lead to the inhibition of the enzyme’s activity, affecting the metabolism of domperidone and other co-administered drugs. Additionally, this compound may bind to plasma proteins, influencing its distribution and bioavailability in the body .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In gastrointestinal smooth muscle cells, it can influence cell function by modulating cell signaling pathways and gene expression. The compound has been found to inhibit the activity of dopamine receptors, leading to increased gastrointestinal motility. Furthermore, this compound can impact cellular metabolism by altering the expression of genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to dopamine receptors, particularly D2 and D3 receptors, inhibiting their activity. This inhibition leads to increased gastrointestinal motility and antiemetic effects. Additionally, this compound can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of domperidone and other drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of other byproducts. Long-term exposure to this compound in in vitro and in vivo studies has shown potential effects on cellular function, including changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal effects on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects, including alterations in enzyme activity and gene expression. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. This interaction can affect the metabolic flux and levels of metabolites in the body. Additionally, this compound can influence the activity of other enzymes involved in drug metabolism, potentially leading to drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can bind to plasma proteins, affecting its bioavailability and distribution in the body. Additionally, this compound can interact with transporters involved in drug uptake and efflux, influencing its localization and accumulation in specific tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its biochemical properties and effects on cellular function .

Propriétés

IUPAC Name |

1,3-bis[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42Cl2N8O3/c38-25-7-9-31-29(23-25)40-35(48)46(31)27-11-19-42(20-12-27)15-3-17-44-33-5-1-2-6-34(33)45(37(44)50)18-4-16-43-21-13-28(14-22-43)47-32-10-8-26(39)24-30(32)41-36(47)49/h1-2,5-10,23-24,27-28H,3-4,11-22H2,(H,40,48)(H,41,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGRTVZPTBEQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5N(C4=O)CCCN6CCC(CC6)N7C8=C(C=C(C=C8)Cl)NC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42Cl2N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391053-55-6 | |

| Record name | 1,3-Bis(3-(4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl)propyl)benzimidazol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-BIS(3-(4-(5-CHLORO-2-OXO-3H-BENZIMIDAZOL-1-YL)PIPERIDIN-1-YL)PROPYL)BENZIMIDAZOL-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ3HBB9FWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B602170.png)

![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)

![3-[[2'-(5-Oxo-4,5-dihydro-1,2,4-oxadiazole-3-yl)-4-biphenylyl]methyl]-2-oxo-2,3-dihydro-1H-benzoimidazole-4-carboxylic acid methyl ester](/img/structure/B602174.png)

![2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602180.png)